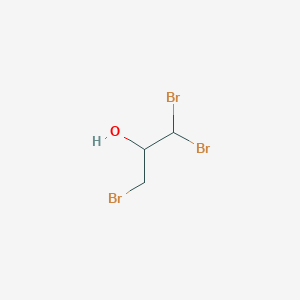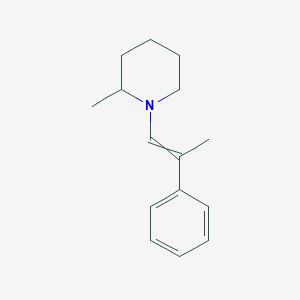
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methyl group and a 2-phenylprop-1-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylprop-1-en-1-yl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
相似化合物的比较
Similar Compounds
2-Methyl-AP-237: A structurally similar compound with opioid-like activity.
AP-237 (Bucinnazine): Another piperidine derivative with analgesic properties.
AP-238: A related compound with potential therapeutic applications.
Uniqueness
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential pharmacological activity make it a valuable compound in research and industry .
属性
CAS 编号 |
58712-02-0 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC 名称 |
2-methyl-1-(2-phenylprop-1-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2/h3-5,9-10,12,14H,6-8,11H2,1-2H3 |
InChI 键 |
FBTFELJNSHJMCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C=C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
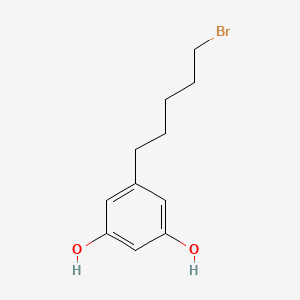
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
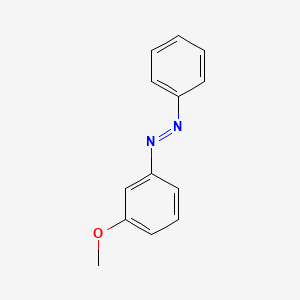

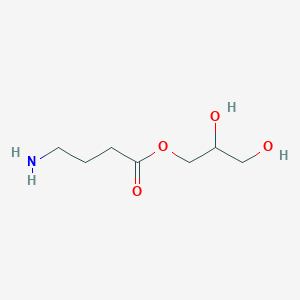
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)



-lambda~5~-phosphane](/img/structure/B14623461.png)
![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
